molecular formula C19H20N2O4 B2945209 (R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid CAS No. 1523541-97-0

(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid

Cat. No.: B2945209
CAS No.: 1523541-97-0
M. Wt: 340.379
InChI Key: GZCFGVXBUYHYKW-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzoazepine core, a hydroxy group, and a carboxamido butanoic acid side chain. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the dibenzoazepine core, followed by the introduction of the hydroxy group and the carboxamido butanoic acid side chain. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamido group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxamido group can produce an amine.

Scientific Research Applications

®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and as a probe for biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which ®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[b,f]azepine: A precursor in the synthesis of the target compound.

    10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine: A related compound with similar structural features.

    5-Carboxamido-10,11-dihydro-5H-dibenzo[b,f]azepine: Another structurally related compound.

Uniqueness

®-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness allows it to interact with a broader range of molecular targets and exhibit distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[[(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17-12-13-6-1-3-8-15(13)21(16-9-4-2-7-14(16)17)19(25)20-11-5-10-18(23)24/h1-4,6-9,17,22H,5,10-12H2,(H,20,25)(H,23,24)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFGVXBUYHYKW-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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